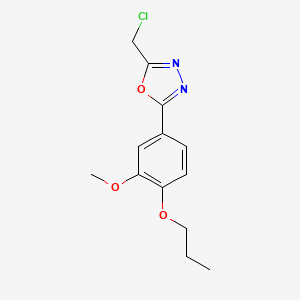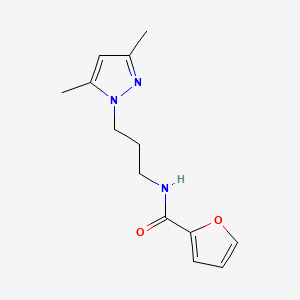
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone is an organic compound with the molecular formula C14H15FO It is characterized by a cyclohexylidene group, a fluorine atom, and a phenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 2-cyclohexylidene-1-phenylethanone. This intermediate is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with hydroxyl, amino, or alkyl groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine atom can form strong hydrogen bonds, influencing its binding affinity and activity. The cyclohexylidene and phenyl groups contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexylidene-1-phenylethanone: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoro-1-phenylethanone: Lacks the cyclohexylidene group, affecting its stability and applications.
2-Cyclohexylidene-2-chloro-1-phenyl-ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone is unique due to the presence of both the cyclohexylidene and fluorine groups, which impart distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
495418-37-6 |
|---|---|
Fórmula molecular |
C14H15FO |
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
2-cyclohexylidene-2-fluoro-1-phenylethanone |
InChI |
InChI=1S/C14H15FO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h2,5-6,9-10H,1,3-4,7-8H2 |
Clave InChI |
NMRREMLQJCFLGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(C(=O)C2=CC=CC=C2)F)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol](/img/structure/B14145965.png)

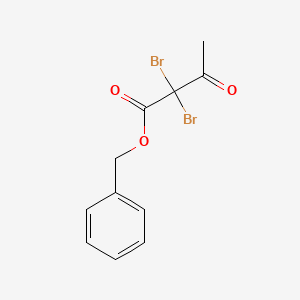
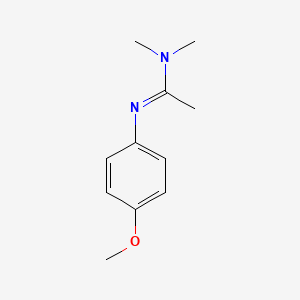

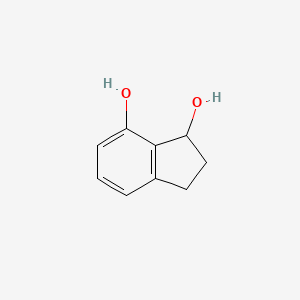
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)

![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
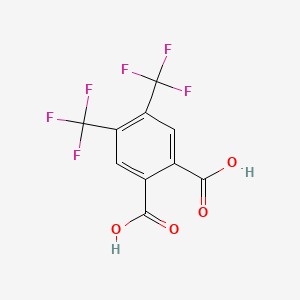
![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
